molecular formula C15H13F B14127783 2'-Ethenyl-2-fluoro-4-methyl-1,1'-biphenyl

2'-Ethenyl-2-fluoro-4-methyl-1,1'-biphenyl

Katalognummer: B14127783
Molekulargewicht: 212.26 g/mol
InChI-Schlüssel: YTHSMYSOUYPNFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’-Ethenyl-2-fluoro-4-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound features a biphenyl core with an ethenyl group at the 2’ position, a fluorine atom at the 2 position, and a methyl group at the 4 position. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-ethenyl-2-fluoro-4-methyl-1,1’-biphenyl can be achieved through several methods, including electrophilic aromatic substitution and cross-coupling reactions. One common approach involves the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to couple a boronic acid derivative with a halogenated biphenyl compound under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2’-Ethenyl-2-fluoro-4-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the biphenyl core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated biphenyls, while substitution reactions can introduce various functional groups onto the biphenyl core.

Wissenschaftliche Forschungsanwendungen

2’-Ethenyl-2-fluoro-4-methyl-1,1’-biphenyl has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2’-ethenyl-2-fluoro-4-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact mechanism depends on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2’-Ethenyl-2-fluoro-4-methyl-1,1’-biphenyl is unique due to the presence of the ethenyl group, which can participate in additional chemical reactions compared to its analogs

Eigenschaften

Molekularformel

C15H13F

Molekulargewicht

212.26 g/mol

IUPAC-Name

1-(2-ethenylphenyl)-2-fluoro-4-methylbenzene

InChI

InChI=1S/C15H13F/c1-3-12-6-4-5-7-13(12)14-9-8-11(2)10-15(14)16/h3-10H,1H2,2H3

InChI-Schlüssel

YTHSMYSOUYPNFY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2C=C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.